N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5. This moiety is linked via an amide bond to a 2,3-dihydro-1,4-benzodioxine scaffold substituted at position 6.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-4-1-10(2-5-12)16-20-21-17(25-16)19-15(22)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKBUMIFNTZTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: The synthesis begins with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Introduction of benzo[d][1,4]dioxine moiety: The next step involves the formation of the benzo[d][1,4]dioxine ring through a cyclization reaction of catechol with an appropriate dihalide, such as 1,2-dibromoethane.
Coupling reaction: Finally, the 1,3,4-oxadiazole and benzo[d][1,4]dioxine intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired carboxamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antiviral and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of 1,3,4-oxadiazole derivatives with variable aryl substitutions. Key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formulas.
Key Observations:
Bromine’s larger atomic radius may further elevate lipophilicity compared to chlorine . Methoxy Derivatives (OCH₃, diOCH₃): Electron-donating methoxy groups improve solubility due to increased polarity. The dimethoxy analog (3,5-diOCH₃) exhibits a higher molecular weight (383.36 vs. 353.33) but retains moderate solubility .
Hypothetical Bioactivity Implications :
- Chlorine and bromine substituents may enhance binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs). Methoxy groups could favor hydrogen bonding with polar residues, altering selectivity .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxine core and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 344.8 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation effectively.
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies indicate that these compounds can interact with various targets such as EGFR and Src kinases, leading to apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, derivatives of oxadiazole have been investigated for their anti-inflammatory and antimicrobial properties. For example:
- Anti-inflammatory Activity : Some oxadiazole compounds have been shown to inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Certain derivatives exhibit activity against bacterial strains, suggesting potential use in treating infections.
Study 1: Anticancer Efficacy
A study conducted by Arafa et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like erlotinib .
Study 2: In Vivo Studies
In vivo studies on similar compounds indicated reduced tumor growth in xenograft models when treated with oxadiazole derivatives. These studies provide further validation of their anticancer potential.
Q & A
Q. What are the key considerations in synthesizing this compound?
The synthesis requires careful control of reaction conditions, including solvent choice (e.g., DMF for amide bond formation) and temperature optimization. Reactions are monitored via thin-layer chromatography (TLC), and intermediates are characterized using IR spectroscopy (to confirm carbonyl groups) and -NMR (to verify aromatic and oxadiazole proton environments). Final purification is achieved through crystallization or column chromatography to remove unreacted starting materials .
Q. Which spectroscopic methods are essential for characterizing this compound?
Critical techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm).
- - and -NMR : Resolve aromatic protons, oxadiazole ring protons, and benzodioxine methylene groups.
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns. Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves complex coupling patterns .
Q. How do structural features influence its biological activity?
The 1,3,4-oxadiazole ring enhances electron-withdrawing properties, potentially improving binding to enzymatic targets. The 4-chlorophenyl group increases lipophilicity, aiding membrane permeability. Benzodioxine contributes to π-π stacking interactions in biological systems .
Q. What stability challenges arise during synthesis?
Hydrolytic instability of the oxadiazole ring under acidic/basic conditions necessitates pH control. Thermal degradation during reflux requires inert atmospheres (e.g., nitrogen). Stability is monitored via TLC and HPLC to detect byproducts .
Q. How are common impurities identified and mitigated?
Impurities include unreacted 4-chlorophenyl precursors or incomplete cyclization products. Techniques like HPLC (C18 columns, acetonitrile/water gradients) and preparative TLC isolate impurities. Recrystallization in ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., cell line variability) or compound purity. Methodological steps:
- Validate purity via HPLC (>95%).
- Replicate assays under standardized protocols (e.g., MTT assay for cytotoxicity).
- Compare results with structurally analogous compounds (e.g., 2,5-dichlorophenyl derivatives) to isolate substituent effects .
Q. What strategies optimize structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents on the oxadiazole (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) or benzodioxine (e.g., introducing methyl groups).
- Biological testing : Screen analogs against target enzymes (e.g., COX-2, HDACs) to map pharmacophore requirements.
- Computational modeling : Use docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. How can computational models validate experimental findings?
- Molecular docking : Predict binding affinities to targets like EGFR or tubulin using crystal structures (PDB IDs).
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS).
- Validate predictions with experimental IC values and crystallographic data (e.g., bond distances in oxadiazole rings from X-ray studies) .
Q. What methods resolve conflicting spectral data interpretations?
Ambiguities in NMR assignments (e.g., overlapping benzodioxine protons) are resolved via:
- 2D NMR : NOESY correlates spatial proximity of protons.
- Isotopic labeling : -labeling clarifies oxadiazole nitrogen environments.
- Comparative analysis : Reference spectra of simpler analogs (e.g., unsubstituted benzodioxine) .
Q. How can selective functionalization of the benzodioxine ring be achieved?
Electrophilic substitution at the 6-position is directed by the carboxamide group. Use Friedel-Crafts acylation with AlCl as a catalyst to introduce acyl groups. Protect the oxadiazole ring with Boc groups during functionalization to prevent side reactions .
Q. What approaches improve solubility for in vivo studies?
- Salt formation : React with HCl or sodium hydroxide to generate water-soluble salts.
- Co-solvent systems : Use DMSO/PEG-400 mixtures (80:20 v/v) for parenteral formulations.
- Prodrug design : Introduce phosphate esters at the benzodioxine hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
